5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
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Overview
Description
5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused pyrroloisoquinoline ring system with a nitrile group at the 1-position and two keto groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile typically involves the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile. This acylation can be performed using acetyl or benzoyl chlorides to yield the corresponding enamino ketones. The reaction proceeds efficiently at temperatures ranging from 5°C to 20°C, with oxalyl chloride being a common acylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Acylation: The compound can be acylated using acetyl or benzoyl chlorides.
Nucleophilic Addition: Reactions with nitrogen-centered nucleophiles, such as guanidine carbonate or o-phenylenediamine, lead to the opening of the pyrrole ring and formation of heterocyclic derivatives.
Common Reagents and Conditions
Oxalyl Chloride: Used for acylation reactions at low temperatures (5-10°C).
Guanidine Carbonate: Facilitates ring-opening reactions.
o-Phenylenediamine: Another reagent for ring-opening and heterocyclization reactions.
Major Products Formed
2-Amino-4-imidazolone Derivatives: Formed from reactions with guanidine carbonate.
2-Quinoxalone Derivatives: Formed from reactions with o-phenylenediamine.
Scientific Research Applications
5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activity.
Biology: Investigated for its interactions with various biological molecules and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its interaction with nucleophilic sites can lead to the formation of stable adducts, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxopyrrolo[2,1-a]isoquinoline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Enaminonitriles: Compounds containing an enamine fragment stabilized by a cyano group, which exhibit similar nucleophilic properties.
Uniqueness
5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of both keto and nitrile groups. This combination imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-15(2)7-9-5-3-4-6-10(9)12-11(8-16)13(18)14(19)17(12)15/h3-6H,7H2,1-2H3 |
InChI Key |
JYXUOZFZUZXYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C#N)C |
Origin of Product |
United States |
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